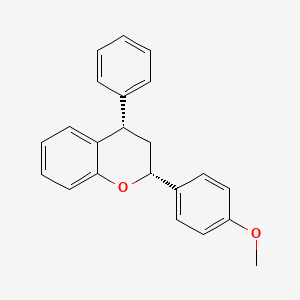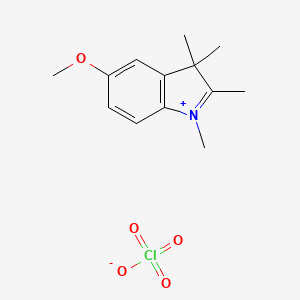
5-Methoxy-1,2,3,3-tetramethyl-3H-indol-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-1,2,3,3-tetramethyl-3H-indol-1-ium perchlorate is a chemical compound with the molecular formula C₁₃H₁₈ClNO₅ It is a derivative of indole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1,2,3,3-tetramethyl-3H-indol-1-ium perchlorate typically involves the reaction of 5-methoxyindole with methylating agents under controlled conditions. The reaction is carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the indolium ion. The resulting product is then treated with perchloric acid to obtain the perchlorate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1,2,3,3-tetramethyl-3H-indol-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding indole derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Formation of indole oxides.
Reduction: Formation of 5-methoxyindole.
Substitution: Formation of various substituted indole derivatives depending on the substituent introduced.
Scientific Research Applications
5-Methoxy-1,2,3,3-tetramethyl-3H-indol-1-ium perchlorate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methoxy-1,2,3,3-tetramethyl-3H-indol-1-ium perchlorate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The methoxy group plays a crucial role in its binding affinity and specificity. The pathways involved include signal transduction and metabolic processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide
- 5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide
- 5-Methoxy-2,3,3-trimethyl-3H-indole
Uniqueness
5-Methoxy-1,2,3,3-tetramethyl-3H-indol-1-ium perchlorate is unique due to its perchlorate anion, which imparts distinct chemical properties compared to its iodide and other derivatives. This uniqueness makes it valuable in specific applications where the perchlorate anion’s properties are advantageous.
Properties
CAS No. |
86879-78-9 |
|---|---|
Molecular Formula |
C13H18ClNO5 |
Molecular Weight |
303.74 g/mol |
IUPAC Name |
5-methoxy-1,2,3,3-tetramethylindol-1-ium;perchlorate |
InChI |
InChI=1S/C13H18NO.ClHO4/c1-9-13(2,3)11-8-10(15-5)6-7-12(11)14(9)4;2-1(3,4)5/h6-8H,1-5H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
FNZIJXRYXBSPDP-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C2=C(C1(C)C)C=C(C=C2)OC)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(3-Methylcyclopent-1-en-1-yl)propyl]benzene](/img/structure/B14406451.png)
![3-[(1,3,4-Oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one](/img/structure/B14406465.png)
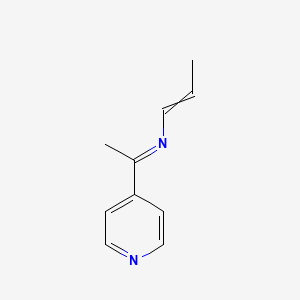
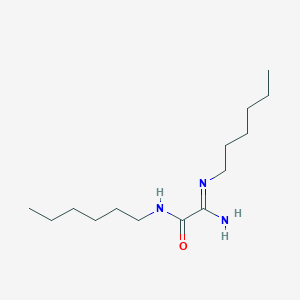
![1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-octylthiourea](/img/structure/B14406480.png)
![1-[3-(2-Methoxyphenyl)prop-1-en-2-yl]-4-methylnaphthalene](/img/structure/B14406483.png)

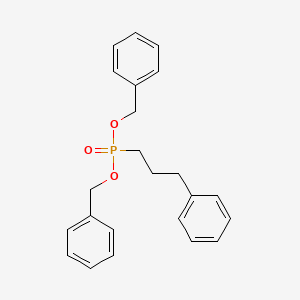
![5-(Diethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14406497.png)
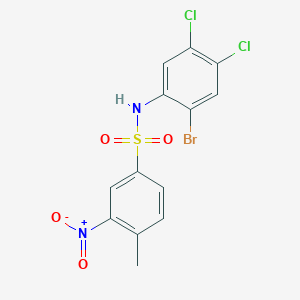
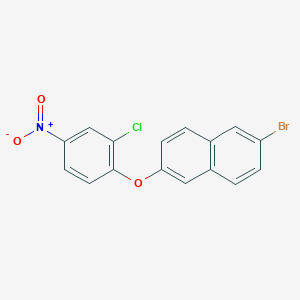
![N-[2-(Ethylamino)-5-nitrophenyl]propanamide](/img/structure/B14406511.png)

